molecular formula C6H7N3O4 B1347219 Ethyl 4-nitro-1H-pyrazole-5-carboxylate CAS No. 55864-87-4

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1347219
CAS No.: 55864-87-4
M. Wt: 185.14 g/mol
InChI Key: GNGKEGKMDXAMKJ-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group and an ester functionality in its structure makes it a versatile intermediate for further chemical transformations.

Biochemical Analysis

Biochemical Properties

Ethyl 4-nitro-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can modify proteins and enzymes, thereby altering their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors involved in inflammatory responses, leading to changes in the expression of genes associated with inflammation . Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, the nitro group in this compound can be reduced by nitroreductases, leading to the formation of reactive intermediates that can further participate in metabolic reactions . These interactions can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-ketoesters or diketones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using concentrated nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia or amines, elevated temperatures.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction: Ethyl 4-amino-1H-pyrazole-5-carboxylate.

    Substitution: Ethyl 4-nitro-1H-pyrazole-5-carboxamide.

    Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

Ethyl 4-nitro-1H-pyrazole-5-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • Ethyl 4-nitro-1H-pyrazole-3-carboxylate
  • Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
  • Ethyl 1H-pyrazole-4-carboxylate

Comparison: Ethyl 4-nitro-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the nitro group and the ester functionality, which influence its reactivity and potential applications. Compared to ethyl 4-nitro-1H-pyrazole-3-carboxylate, the position of the nitro group can lead to different chemical behaviors and biological activities. The presence of a methyl group in ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can further alter its properties and applications.

Properties

IUPAC Name

ethyl 4-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGKEGKMDXAMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320520
Record name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55864-87-4
Record name 55864-87-4
Source DTP/NCI
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Record name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-nitro-1H-pyrazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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